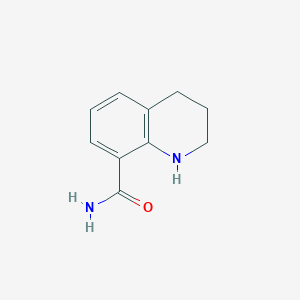![molecular formula C13H8ClIN2O2S B1399114 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-56-8](/img/structure/B1399114.png)
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
The compound “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with a phenylsulfonyl group, a chlorine atom, and an iodine atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acid-based linkages . These linkages are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . The Suzuki–Miyaura cross-coupling reaction is a common method used in the formation of carbon-carbon bonds in these types of compounds . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolopyridine core with a phenylsulfonyl group, a chlorine atom, and an iodine atom as substituents .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a key reaction involved in the chemical reactions of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .科学的研究の応用
Crystallography
- The crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates significant π–π interactions and a three-dimensional network stabilized by these interactions. This study contributes to understanding the molecular packing and interactions in similar compounds (Selig, Schollmeyer, Albrecht, & Laufer, 2009).
Organic Chemistry
- A palladium-catalyzed decarboxylative Suzuki coupling has been used to synthesize a series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the versatility of this compound in creating diverse molecular structures (Suresh, Suresh, Muthusubramanian, Kumaran, & Manickam, 2013).
- Synthesis of 4-alkynylpyrrolo[2,3-d]pyrimidines via palladium-catalyzed cross-coupling reactions explores the potential for creating complex heterocyclic compounds, highlighting the role of similar pyrrolopyridine structures in organic synthesis (Tumkevičius & Masevičius, 2007).
Medicinal Chemistry
- A study on the synthesis and Quantitative Structure-Activity Relationship (QSAR) of various 4,5-diarylpyrroles, including similar pyrrolopyridines, has provided insights into the anti-inflammatory properties and the molecular features influencing biological activity (Wilkerson et al., 1994).
Additional Applications
- The compound has been utilized in the synthesis of 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines with potential antiviral activities. This highlights its role in developing therapeutic agents (Saxena et al., 1988).
- In a study focused on the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, the compound's synthetic utility and the impact of electron-withdrawing groups on its reactivity were investigated, further expanding its potential in organic synthesis (Ranjbar‐Karimi & Poorfreidoni, 2017).
将来の方向性
The future directions for research on “4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve the development of novel materials that show a longer lifetime and that can be easily recycled . This could be achieved by the incorporation of dynamic covalent bonds into the polymer structure .
特性
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWPLQTVHINTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


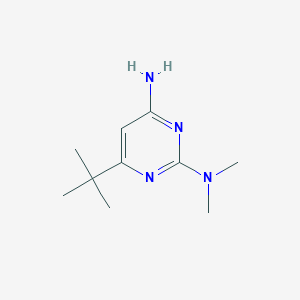
![Ethyl 2-[methyl(pyridin-4-yl)amino]acetate](/img/structure/B1399036.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
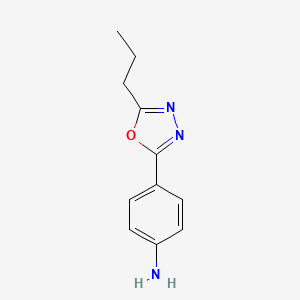
![[(2-Chloropyridin-4-yl)methyl]diethylamine](/img/structure/B1399039.png)
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
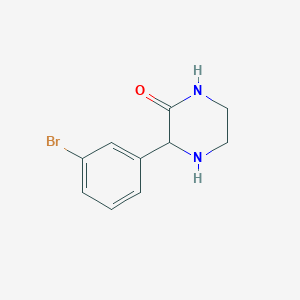
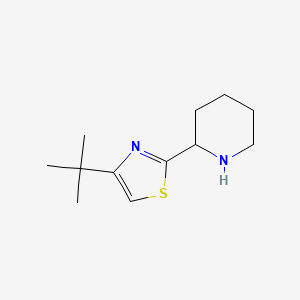
![{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399047.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1399051.png)
![{1-[(6-Chloropyridin-3-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1399052.png)
